

Spectroscopic comparison between (2-Methyloxetan-2-yl)methanol and its isomers

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Compound of Interest

Compound Name: (2-Methyloxetan-2-yl)methanol

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A Spectroscopic Showdown: (2-Methyloxetan-2-yl)methanol and Its Isomers

A comprehensive guide to the spectroscopic signatures of **(2-Methyloxetan-2-yl)methanol** and its key isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

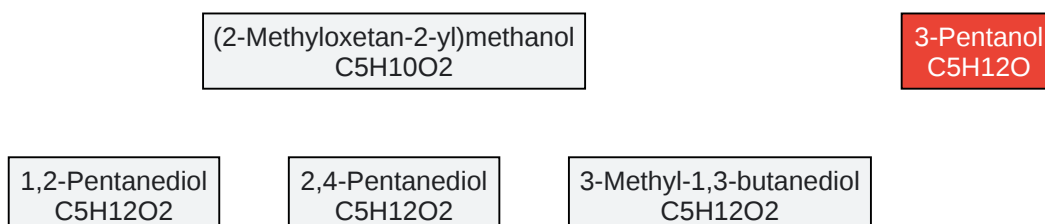
In the landscape of molecular analysis, spectroscopy stands as a cornerstone for elucidating the structure and properties of chemical compounds. This guide offers a detailed comparative analysis of the spectroscopic characteristics of **(2-Methyloxetan-2-yl)methanol** and its constitutional isomers: 3-Pentanol, 1,2-Pentanediol, 2,4-Pentanediol, and 3-Methyl-1,3-butanediol. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in various research and development settings.

Isomeric Structures at a Glance

The following diagram illustrates the structural relationship between **(2-Methyloxetan-2-yl)methanol** and its isomers, all sharing the molecular formula $C_5H_{12}O_2$ or $C_5H_{12}O$.

Structural Isomers of (2-Methyloxetan-2-yl)methanol and Related Compounds

Isomers



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Figure 1. Isomeric and related structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2-Methyloxetan-2-yl)methanol** and its isomers, providing a basis for their differentiation.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Proton Assignment	Chemical Shift (ppm)	Multiplicity
(2-Methyloxetan-2-yl)methanol	-CH ₃	~1.3	s
	-CH ₂ - (oxirane ring)	~2.5-2.7	m
	-CH ₂ OH	~3.6	s
	-OH	Variable	br s
3-Pentanol	-CH ₃	0.92	t
	-CH ₂ -	1.43	m
	-CHOH-	3.53	p
	-OH	1.59	s
1,2-Pentanediol[1][2]	-CH ₃	0.93	t
	-CH ₂ - (next to CH ₃)	1.35-1.46	m
	-CH ₂ - (next to CHOH)	1.38	m
	-CHOH-	3.40-3.67	m
	-CH ₂ OH	3.59-3.67	m
	-OH	4.32, 4.46	d, t
2,4-Pentanediol	-CH ₃	1.21	d
	-CH ₂ -	1.55	t
	-CHOH-	4.05	m
	-OH	3.65	d
3-Methyl-1,3-butanediol	-C(CH ₃) ₂	1.25	s
	-CH ₂ - (next to C(OH))	1.80	t
	-CH ₂ OH	3.85	t

-OH

Variable

br s

Note: Data for **(2-Methyloxetan-2-yl)methanol** is predicted as extensive experimental data is not readily available.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Carbon Assignment	Chemical Shift (ppm)
(2-Methyloxetan-2-yl)methanol	-CH ₃	~25
-CH ₂ - (oxirane ring)	~70	
-C-O (oxirane ring)	~80	
-CH ₂ OH	~65	
3-Pentanol	-CH ₃	9.9
-CH ₂ -	30.1	
-CHOH-	74.2	
1,2-Pentanediol	-CH ₃	14.1
-CH ₂ - (next to CH ₃)	19.1	
-CH ₂ - (next to CHOH)	35.5	
-CHOH-	73.8	
-CH ₂ OH	66.5	
2,4-Pentanediol[3]	-CH ₃	23.8
-CH ₂ -	45.4	
-CHOH-	67.9	
3-Methyl-1,3-butanediol	-C(CH ₃) ₂	29.3
-C(OH)(CH ₃) ₂	71.1	
-CH ₂ -	45.0	
-CH ₂ OH	60.0	

Note: Data for **(2-Methyloxetan-2-yl)methanol** is predicted.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch	C-H Stretch	C-O Stretch	Other Key Bands
(2-Methyloxetan-2-yl)methanol	~3400 (broad)	~2850-3000	~1050, ~950 (ring)	
3-Pentanol[4][5]	3350 (broad)	2870-2960	1110	
1,2-Pentanediol[6][7]	3370 (broad)	2870-2960	1040, 1080	
2,4-Pentanediol[8][9]	3350 (broad)	2870-2960	1120	
3-Methyl-1,3-butanediol	3340 (broad)	2870-2970	1050, 1150	

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

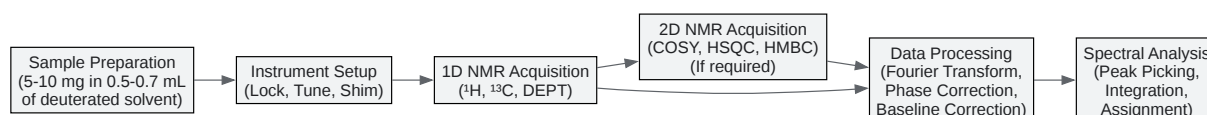
Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragments
(2-Methyloxetan-2-yl)methanol	102 (low intensity)	71	87, 57, 43
3-Pentanol[10][11][12][13]	88 (low intensity)	59	41, 31
1,2-Pentanediol[14][15][16]	104 (low intensity)	55	73, 43
2,4-Pentanediol[9][17][18]	104 (low intensity)	45	42, 43
3-Methyl-1,3-butanediol	104 (low intensity)	59	89, 71, 43

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for acquiring NMR spectra of small organic molecules is outlined below.



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Figure 2. General workflow for NMR spectroscopy.

For the acquisition of ^1H and ^{13}C NMR spectra, approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, FT-IR spectra can be obtained using either a neat liquid film or a solution. A common method involves placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean plates or ATR crystal is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed by injecting a dilute solution of the analyte (typically in a volatile organic solvent like dichloromethane or methanol) into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or a polar Carbowax column). The column temperature is programmed to ramp up to ensure separation of components. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) to produce a mass spectrum.

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